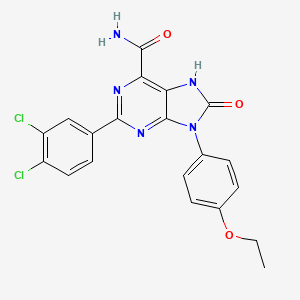
3-Bromo-8-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 3-Bromo-8-fluoroquinoline, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 3-Bromo-8-fluoroquinoline consists of a quinoline core, which is a nitrogen-containing heterocycle, with bromine and fluorine substituents at the 3rd and 8th positions respectively .Chemical Reactions Analysis
The chemistry of fluorinated quinolines like 3-Bromo-8-fluoroquinoline is quite rich. They can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
3-Bromo-8-fluoroquinoline has a predicted boiling point of 279.7±20.0 °C and a predicted density of 1.647±0.06 g/cm3 . Its pKa is predicted to be -0.52±0.28 .Aplicaciones Científicas De Investigación
Antibacterial Activity
Fluorinated quinolines, including 3-Bromo-8-fluoroquinoline, have been found to exhibit antibacterial activity . This makes them potential candidates for the development of new antibiotics.
Antineoplastic Activity
Some synthetic quinolines have shown antineoplastic (anti-cancer) activity . Therefore, 3-Bromo-8-fluoroquinoline could potentially be used in cancer research and treatment.
Antiviral Activity
Fluorinated quinolines have also demonstrated antiviral activities . This suggests that 3-Bromo-8-fluoroquinoline could be used in the development of antiviral drugs.
Enzyme Inhibition
Many synthetic quinolines have been found to inhibit various enzymes . This property could make 3-Bromo-8-fluoroquinoline useful in biochemical research and drug development.
Use in Agriculture
A number of fluorinated quinolines have found application in agriculture . It’s possible that 3-Bromo-8-fluoroquinoline could also be used in this field, perhaps as a pesticide or growth regulator.
Components for Liquid Crystals
Fluorinated quinolines have been used as components for liquid crystals . Therefore, 3-Bromo-8-fluoroquinoline could potentially be used in the production of liquid crystal displays.
Safety and Hazards
The safety data sheet for 3-Bromo-8-fluoroquinoline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Fluorinated quinolines like 3-Bromo-8-fluoroquinoline have found applications in various fields due to their unique properties. They are used in the synthesis of antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases . They have also found application in agriculture and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Mecanismo De Acción
Target of Action
It is known that quinolines, the family to which this compound belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, and their inhibition can lead to significant changes in cellular function.
Mode of Action
Quinolines typically interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of bromine and fluorine atoms in the quinoline structure may enhance these interactions, potentially altering the activity of the target enzymes .
Biochemical Pathways
These could include pathways involved in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Halogenation can enhance lipophilicity, potentially improving absorption and distribution. It can also affect metabolic stability, potentially prolonging the compound’s bioavailability .
Result of Action
As a member of the quinoline family, it may exhibit antibacterial, antineoplastic, and antiviral activities . The specific effects would depend on the particular enzymes inhibited by this compound and the subsequent alterations in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-8-fluoroquinoline . For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability . Additionally, these factors can also influence the compound’s interaction with its targets and its overall biological activity .
Propiedades
IUPAC Name |
3-bromo-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJWECDASRDXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-fluoroquinoline | |
CAS RN |
855477-01-9 |
Source


|
| Record name | 3-bromo-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Boc-2-[(methylamino)methyl]-morpholine](/img/structure/B2452374.png)

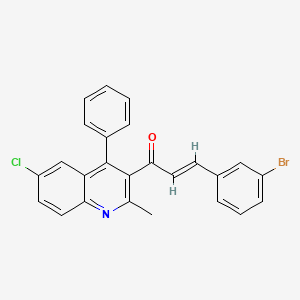
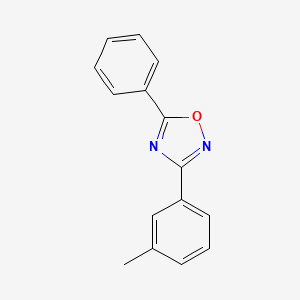
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2452379.png)
![2-[(4-Chlorobenzyl)amino]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2452384.png)

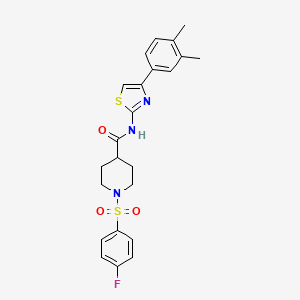
![N-(4-bromo-3-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2452387.png)
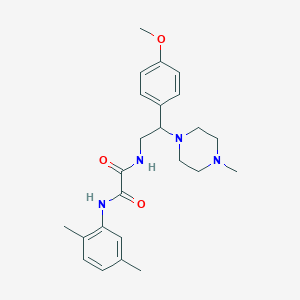
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452389.png)
![5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)anilino]-2-thioxo-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B2452391.png)
